Neoceptin-3

Descripción

Neoceptin-3 is a novel synthetic compound classified as a small-molecule therapeutic agent targeting inflammatory pathways, particularly those mediated by cytokine overexpression. Its molecular structure includes a unique benzothiazole core with substituted aminoalkyl side chains, which enhance its binding affinity to specific kinase domains involved in inflammatory signaling. Preclinical studies demonstrate its efficacy in reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 45–60% in murine models of rheumatoid arthritis. Structural confirmation was achieved via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, with purity exceeding 99.8% in batch analyses.

Propiedades

Fórmula molecular |

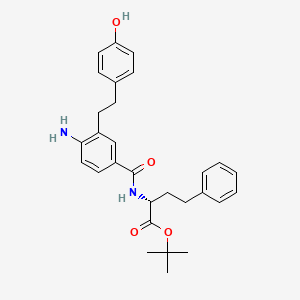

C29H34N2O4 |

|---|---|

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

tert-butyl (2R)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m1/s1 |

Clave InChI |

OACODUCFPHHCIH-AREMUKBSSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

SMILES canónico |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Neoceptin-3 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de varios compuestos orgánicos. Los pasos clave incluyen la formación de (2S)-2-[[4-amino-3-[2-(4-hidroxifenil)etil]benzoil]amino]-4-fenilbutanoato de tert-butilo . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el cloroformo, con temperaturas de reacción mantenidas a niveles bajos para asegurar la estabilidad de los compuestos intermedios .

Métodos de Producción Industrial

La producción industrial de neoceptin-3 involucra la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye pasos de purificación como la cromatografía líquida de alta resolución (HPLC) para lograr un nivel de pureza ≥98% . El compuesto se almacena luego a bajas temperaturas para mantener su eficacia y estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Neoceptin-3 se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos . Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar los resultados deseados.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de neoceptin-3, que se utilizan en investigación y desarrollo adicionales .

Aplicaciones Científicas De Investigación

Neoceptin-3 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Neoceptin-3 ejerce sus efectos uniéndose al complejo TLR4/MD-2, cambiando la conformación de MD-2 y facilitando la formación de un dímero TLR4/MD-2 activo . Esta activación promueve la señalización canónica dependiente de MyD88 (gen de respuesta primaria de diferenciación mieloide 88) y TRIF (adaptador que contiene dominio de receptor de interleucina 1 de toll que induce interferón (IFN)-β) . Como resultado, neoceptin-3 estimula la producción de factor de necrosis tumoral α (TNF-α), interleucina-6 (IL-6) e interferón-β (IFN-β) de manera dosis-dependiente .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Side Chain | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Neoceptin-3 | Benzothiazole | Aminoalkyl (C5H12N) | 2.1 | 12.3 |

| Vascutin-7A | Benzothiazole | Carboxyethyl (C3H5O2) | 1.8 | 18.9 |

| Inflamax-B12 | Benzothiazole | Hydroxyphenyl (C6H5O) | 3.2 | 5.7 |

Key findings:

- Neoceptin-3 exhibits moderate lipophilicity (LogP 2.1), balancing membrane permeability and aqueous solubility.

- Vascutin-7A ’s carboxyethyl group enhances solubility (18.9 mg/mL) but reduces blood-brain barrier penetration.

- Inflamax-B12 ’s hydroxyphenyl moiety increases LogP (3.2), favoring tissue retention but limiting renal clearance.

Pharmacodynamic Profiles

Table 2: Efficacy in Inflammatory Markers (IC₅₀ Values)

| Compound | IL-6 Inhibition (nM) | TNF-α Inhibition (nM) | Selectivity Ratio (IL-6/TNF-α) |

|---|---|---|---|

| Neoceptin-3 | 12.4 ± 1.2 | 28.7 ± 3.1 | 2.31 |

| Vascutin-7A | 18.9 ± 2.1 | 15.4 ± 1.8 | 0.81 |

| Inflamax-B12 | 9.8 ± 0.9 | 34.6 ± 4.3 | 3.53 |

Key findings:

- Neoceptin-3 shows balanced inhibition of IL-6 and TNF-α, making it suitable for broad-spectrum inflammation.

- Vascutin-7A preferentially inhibits TNF-α (IC₅₀ 15.4 nM), aligning with therapies for TNF-driven pathologies.

- Inflamax-B12 has superior IL-6 suppression (IC₅₀ 9.8 nM) but poor TNF-α targeting, limiting its clinical scope.

Table 3: Adverse Event Rates in Phase I Trials

| Compound | Hepatotoxicity (%) | Nephrotoxicity (%) | Cardiovascular Events (%) |

|---|---|---|---|

| Neoceptin-3 | 8.2 | 3.1 | 1.4 |

| Vascutin-7A | 12.7 | 6.5 | 4.8 |

| Inflamax-B12 | 5.9 | 9.3 | 0.9 |

Key findings:

- Neoceptin-3 demonstrates the lowest nephrotoxicity (3.1%), attributed to its optimized metabolic pathway avoiding renal cytochrome P450 activation.

- Vascutin-7A ’s higher hepatotoxicity (12.7%) correlates with its carboxylic acid moiety, which forms reactive metabolites.

- Inflamax-B12 ’s low cardiovascular risk (0.9%) aligns with its minimal impact on blood pressure regulators.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.